2-Chloro-5-fluoro-1-methyl-1H-benzo[d]imidazole
Overview
Description
2-Chloro-5-fluoro-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of chlorine and fluorine atoms at the 2 and 5 positions, respectively, and a methyl group at the 1 position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences.
Mechanism of Action
Target of Action
Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives have been found to block signal reception at the level of certain receptors, leading to a reduction in the transcription of specific genes .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives have been found to exhibit a variety of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It is known that the synthesis of imidazole derivatives can be performed under solvent-free conditions , suggesting that the compound might be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-1-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-5-fluoroaniline with formic acid and formaldehyde, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of catalysts such as nickel or palladium to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
2-Chloro-5-fluoro-1-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-methyl-1H-benzo[d]imidazole
- 5-Fluoro-1-methyl-1H-benzo[d]imidazole
- 2-Chloro-5-fluoro-1H-benzo[d]imidazole
Uniqueness
2-Chloro-5-fluoro-1-methyl-1H-benzo[d]imidazole is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-5-fluoro-1-methylbenzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2/c1-12-7-3-2-5(10)4-6(7)11-8(12)9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHVWGDSBHMZLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N=C1Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264512 | |
Record name | 2-Chloro-5-fluoro-1-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401264512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401567-12-2 | |
Record name | 2-Chloro-5-fluoro-1-methyl-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401567-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-fluoro-1-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401264512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-fluoro-1-methyl-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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